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Compound of Interest

Compound Name:
2-Chloro-3-hydroxyisonicotinic

acid

Cat. No.: B063577 Get Quote

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Chloro-3-
hydroxyisonicotinic Acid

Abstract
2-Chloro-3-hydroxyisonicotinic acid (CAS: 185423-02-3) is a substituted pyridine derivative

of significant interest as a heterocyclic building block in medicinal chemistry and materials

science.[1] Its unique arrangement of chloro, hydroxyl, and carboxylic acid functional groups on

a pyridine scaffold presents a distinct spectroscopic fingerprint. This guide provides a

comprehensive analysis of the expected spectroscopic data for this compound, offering a

predictive framework for its characterization. As direct experimental spectra are not widely

available in public databases, this document serves as a predictive and methodological

resource for researchers.[2] We will delve into the theoretical underpinnings and practical

considerations for analyzing this molecule using Nuclear Magnetic Resonance (NMR), Infrared

(IR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy.

Molecular Structure and Physicochemical
Properties
A thorough spectroscopic analysis begins with a fundamental understanding of the molecule's

structure.
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Molecular Formula: C₆H₄ClNO₃[2]

Molecular Weight: 173.55 g/mol [2][3]

Key Functional Groups:

Pyridine Ring: An aromatic heterocycle.

Carboxylic Acid (-COOH): A protic, electron-withdrawing group.

Phenolic Hydroxyl (-OH): A protic, electron-donating group.

Halogen (C-Cl): An electronegative, electron-withdrawing group.

The interplay of these groups dictates the electronic environment of each atom, which is the

basis for the predicted spectral data.

Caption: Molecular structure of 2-Chloro-3-hydroxyisonicotinic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of

organic molecules.

Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to be relatively simple, showing signals for the two

protons on the pyridine ring and exchangeable protons from the hydroxyl and carboxylic acid

groups.

Predicted Chemical Shifts (in DMSO-d₆):

H-5 (δ 7.5-7.8 ppm): This proton is expected to appear as a doublet. It is ortho to the

carboxylic acid group and meta to the nitrogen.

H-6 (δ 8.0-8.3 ppm): This proton, adjacent to the nitrogen, will be the most downfield of the

aromatic protons and should also appear as a doublet, coupled to H-5.
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-OH (δ 9.0-11.0 ppm): The phenolic proton signal is expected to be a broad singlet and its

position can vary with concentration and temperature.

-COOH (δ 12.0-14.0 ppm): The carboxylic acid proton is typically a very broad singlet,

appearing far downfield.

Predicted

Proton Signal

Approx.

Chemical Shift

(δ, ppm)

Predicted

Multiplicity

Coupling

Constant (J,

Hz)

Integration

H-5 7.5 - 7.8 Doublet (d) ~5-6 Hz 1H

H-6 8.0 - 8.3 Doublet (d) ~5-6 Hz 1H

Ar-OH 9.0 - 11.0
Broad Singlet (br

s)
N/A 1H

-COOH 12.0 - 14.0
Broad Singlet (br

s)
N/A 1H

Predicted ¹³C NMR Spectrum
The molecule possesses six chemically non-equivalent carbon atoms, which should result in

six distinct signals in the ¹³C NMR spectrum.

Predicted Chemical Shifts (in DMSO-d₆):

C-2 (δ ~155-160 ppm): Carbon bearing the chlorine atom.

C-3 (δ ~145-150 ppm): Carbon with the hydroxyl group attached.

C-4 (δ ~140-145 ppm): Carbon attached to the carboxylic acid.

C-5 (δ ~120-125 ppm): Aromatic CH carbon.

C-6 (δ ~150-155 ppm): Aromatic CH carbon adjacent to nitrogen.

-COOH (δ ~165-170 ppm): The carbonyl carbon of the carboxylic acid.
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Predicted Carbon Signal
Approx. Chemical Shift (δ,

ppm)
Description

C-5 120 - 125 Aromatic CH

C-4 140 - 145 Aromatic C-COOH

C-3 145 - 150 Aromatic C-OH

C-6 150 - 155 Aromatic CH (adjacent to N)

C-2 155 - 160 Aromatic C-Cl

-COOH 165 - 170 Carboxylic Acid Carbonyl

Experimental Protocol: NMR Spectroscopy
A self-validating protocol ensures reproducibility and data integrity.

Sample Preparation: Accurately weigh 5-10 mg of 2-Chloro-3-hydroxyisonicotinic acid
and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆

is recommended to ensure solubility and to observe the exchangeable -OH and -COOH

protons.

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is

properly shimmed to obtain high-resolution spectra.

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient

number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A greater number of scans

will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

Data Processing: Process the raw data (FID) using appropriate software. This includes

Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum

to the residual DMSO solvent peak (δ ~2.50 ppm) and the ¹³C spectrum to the DMSO carbon

signal (δ ~39.52 ppm).

Infrared (IR) Spectroscopy
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IR spectroscopy is an effective tool for identifying the functional groups present in a molecule.

The spectrum of 2-Chloro-3-hydroxyisonicotinic acid is expected to be dominated by

features from its hydroxyl and carbonyl groups.[4]

Predicted Characteristic Absorption Bands:

O-H Stretch (Carboxylic Acid): A very broad band is expected from approximately 2500-3300

cm⁻¹. This breadth is due to strong hydrogen bonding between molecules, often forming

dimers in the solid state.[4][5]

O-H Stretch (Phenolic): This will likely be superimposed on the broad carboxylic acid O-H

band.

C=O Stretch (Carbonyl): An intense, sharp peak is predicted in the range of 1680-1720 cm⁻¹.

[5]

C=C and C=N Stretches (Aromatic Ring): Medium to weak absorptions are expected in the

1450-1600 cm⁻¹ region.

C-O Stretch: A moderate band should appear between 1210-1320 cm⁻¹.[4]

O-H Bend: A broad peak characteristic of carboxylic acid dimers may be seen around 920

cm⁻¹.[5]

C-Cl Stretch: A weak to medium band is expected in the 600-800 cm⁻¹ region.
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Functional Group Vibration Mode
Predicted

Wavenumber (cm⁻¹)
Expected Intensity

Carboxylic Acid O-H Stretch 2500 - 3300 Broad, Strong

Carbonyl C=O Stretch 1680 - 1720 Strong, Sharp

Aromatic Ring C=C / C=N Stretch 1450 - 1600 Medium to Weak

Carboxylic

Acid/Phenol
C-O Stretch 1210 - 1320 Medium

Carboxylic Acid O-H Bend 900 - 950 Broad, Medium

Aryl Halide C-Cl Stretch 600 - 800 Medium to Weak

Experimental Protocol: Attenuated Total Reflectance
(ATR) IR

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by

wiping it with a solvent such as isopropanol and running a background scan.

Sample Application: Place a small amount of the solid 2-Chloro-3-hydroxyisonicotinic acid
powder directly onto the ATR crystal.

Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample

and the crystal. Collect the spectrum, typically by co-adding 16-32 scans at a resolution of 4

cm⁻¹.

Data Analysis: The resulting spectrum of absorbance or transmittance versus wavenumber

can be analyzed for the presence of the predicted functional group peaks.

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a

molecule, confirming its molecular weight and offering structural clues.

Predicted Mass Spectrum (Electron Ionization - EI):
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Molecular Ion (M⁺): The molecular ion peak is expected at m/z 173. Due to the natural

abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), a characteristic M+2 peak will

be observed at m/z 175 with an intensity of approximately one-third that of the M⁺ peak. This

isotopic pattern is a definitive marker for the presence of one chlorine atom.

Key Fragmentation Pathways:

Loss of -OH (M-17): A peak at m/z 156 (and 158).

Loss of -COOH (M-45): A significant peak at m/z 128 (and 130).

Loss of Cl (M-35/37): A peak at m/z 138.

Experimental Protocol: Mass Spectrometry
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe for solids or after dissolution and injection if using a GC-

MS or LC-MS system.

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV to induce

fragmentation.

Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion

and key fragment ions.

Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak

(M⁺), confirm the chlorine isotopic pattern, and propose structures for the major fragment

ions.

UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insight into the electronic transitions within the conjugated π-

system of the molecule.

Predicted UV-Vis Spectrum: The substituted pyridine ring constitutes the primary chromophore.

The presence of the hydroxyl, chloro, and carboxyl groups will influence the energy of the π →

π* transitions. Compared to unsubstituted isonicotinic acid (λ_max ~264 nm), a bathochromic

(red) shift is expected due to the electron-donating hydroxyl group.[6]
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λ_max: An absorption maximum is predicted in the range of 270-290 nm. The exact position

will be sensitive to the pH of the solvent due to the potential for ionization of the carboxylic

acid and hydroxyl groups.[7]

Experimental Protocol: UV-Vis Spectroscopy
Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble, such

as ethanol, methanol, or a buffered aqueous solution.

Sample Preparation: Prepare a dilute stock solution of known concentration. Perform serial

dilutions to obtain a solution with an absorbance in the optimal range (0.2-0.8 A.U.).

Data Acquisition: Record the spectrum over a range of 200-400 nm using a dual-beam UV-

Vis spectrophotometer, with a cuvette containing the pure solvent as the reference.

Analysis: Identify the wavelength of maximum absorbance (λ_max) and calculate the molar

absorptivity (ε) using the Beer-Lambert Law (A = εcl).

Integrated Spectroscopic Workflow and Conclusion
The definitive structural confirmation of 2-Chloro-3-hydroxyisonicotinic acid relies on the

synergistic use of these techniques.

Caption: Workflow for the spectroscopic confirmation of the target compound.

In conclusion, this guide establishes a robust predictive framework for the spectroscopic

analysis of 2-Chloro-3-hydroxyisonicotinic acid. The combination of a characteristic chlorine

isotope pattern in MS, broad O-H and sharp C=O bands in IR, and distinct aromatic and

exchangeable proton signals in ¹H NMR provides a powerful and unique set of data for its

unambiguous identification. This document serves as a vital resource for any researcher

engaged in the synthesis or application of this important heterocyclic compound.

Safety and Handling
2-Chloro-3-hydroxyisonicotinic acid should be handled with appropriate care in a laboratory

setting.

Hazards: May cause skin, eye, and respiratory irritation.[8][9]
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Precautions: Use in a well-ventilated area or fume hood. Wear appropriate personal

protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9]

Storage: Store in a tightly closed container in a cool, dry place.[3]

Disposal: Dispose of contents and container to an approved waste disposal plant in

accordance with local regulations.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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